S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

nNOS inhibitor NOS isoform selectivity isothiourea SAR

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU, CAS 163490-40-2, also available as hydrochloride salt CAS 163490-78-6) is a small-molecule isothiourea derivative with a molecular formula of C10H11F3N2S and molecular weight of 248.27 g/mol. It functions as a selective, competitive, and slowly dissociating inhibitor of neuronal nitric oxide synthase (nNOS/NOS1).

Molecular Formula C10H11F3N2S
Molecular Weight 248.27 g/mol
CAS No. 163490-40-2
Cat. No. B068643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
CAS163490-40-2
SynonymsS-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride
S-ethyl TFMP-isothiourea
S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea
TFMPITU
Molecular FormulaC10H11F3N2S
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCCSC(=NC1=CC=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)
InChIKeyLCMOXIFARISMOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (CAS 163490-40-2): A Selective nNOS Inhibitor for Neuronal Nitric Oxide Synthase Research


S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU, CAS 163490-40-2, also available as hydrochloride salt CAS 163490-78-6) is a small-molecule isothiourea derivative with a molecular formula of C10H11F3N2S and molecular weight of 248.27 g/mol . It functions as a selective, competitive, and slowly dissociating inhibitor of neuronal nitric oxide synthase (nNOS/NOS1) [1]. The compound was developed as part of a series of substituted N-phenylisothioureas designed to achieve isoform selectivity among the three human nitric oxide synthase enzymes [2].

Why S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea Cannot Be Substituted with Other NOS Inhibitors: Key Isoform Selectivity Differences


Nitric oxide synthase inhibitors as a class exhibit widely divergent isoform selectivity profiles. The three human NOS isoforms—neuronal (nNOS/NOS1), inducible (iNOS/NOS2), and endothelial (eNOS/NOS3)—share substantial active-site homology, yet differential inhibition of each produces distinct physiological and pathological consequences [1]. Generic substitution within the isothiourea series is not scientifically valid: S-ethylisothiourea (the unsubstituted parent scaffold) inhibits all three isoforms non-selectively with Ki values of 17 nM (iNOS), 36 nM (eNOS), and 29 nM (nNOS), respectively [2]. The introduction of the 4-(trifluoromethyl)phenyl substituent dramatically alters this selectivity profile, conferring >100-fold preference for nNOS over iNOS while preserving only modest selectivity versus eNOS [3]. Furthermore, even closely related positional isomers (e.g., 3-trifluoromethyl substitution) exhibit different inhibitory potency and selectivity [4]. Therefore, experimental reproducibility and isoform-specific interrogation demand the exact compound rather than a generic substitute.

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU): Head-to-Head Quantitative Differentiation Evidence for Procurement


nNOS Isoform Selectivity: TFMPITU vs. Parent S-Ethylisothiourea

The 4-(trifluoromethyl)phenyl substitution confers dramatic nNOS selectivity compared to the unsubstituted S-ethylisothiourea scaffold. The parent compound S-ethylisothiourea inhibits all three human NOS isoforms with comparable potency (Ki = 17 nM for iNOS, 36 nM for eNOS, 29 nM for nNOS), exhibiting essentially no isoform discrimination [1]. In contrast, TFMPITU (hydrochloride salt, EPIT) demonstrates a Ki of 0.32 µM (320 nM) for purified human nNOS and exhibits 115-fold selectivity for nNOS over iNOS and 29-fold selectivity over eNOS .

nNOS inhibitor NOS isoform selectivity isothiourea SAR

Cellular Functional Selectivity: nNOS-Dependent vs. iNOS-Dependent NO Production

In cellular assays under physiological arginine concentrations (100 µM extracellular arginine), TFMPITU demonstrates functional selectivity consistent with its enzymatic profile. TFMPITU inhibits Ca²⁺-dependent NO formation in GH3 pituitary cells (which express nNOS) with an IC50 of 47 µM, while requiring millimolar concentrations to inhibit NO formation in cytokine-induced RAW 264.7 murine macrophages (which express iNOS) [1]. This contrasts with the comparator Nω-propyl-L-arginine (NPA), which achieved an IC50 of 19 µM in GH3 cells [1].

cellular NOS inhibition GH3 pituitary cells RAW 264.7 macrophages

Positional Isomer Selectivity: 4-CF3 vs. 3-CF3 Substitution on N-Phenylisothiourea Scaffold

The position of the trifluoromethyl substituent on the N-phenyl ring critically determines NOS isoform selectivity. The 4-CF3 isomer (TFMPITU) is optimized for nNOS selectivity, whereas the 3-CF3 positional isomer (2-ethyl-1-(3-trifluoromethyl-phenyl)-isothiourea) was characterized against human iNOS with a Ki of 130 nM [1]. This direct positional isomer comparison demonstrates that the para-substitution pattern is essential for achieving nNOS preference.

isothiourea SAR trifluoromethyl positional isomer iNOS inhibition

Slow Dissociation Kinetics: Reversible Yet Prolonged nNOS Inhibition

TFMPITU exhibits time- and concentration-dependent suppression of nNOS activity that occurs by a first-order kinetic process, as revealed by linear Kitz-Wilson plots [1]. In the presence of Ca²⁺ and calmodulin, TFMPITU produces a slow dissociation from nNOS mediated by a conformational transition, which distinguishes its inhibitory mechanism from rapidly reversible competitive inhibitors [1]. Full suppression of NO synthetic activity can be restored slowly by excess arginine or dilution, confirming reversibility but with prolonged residence time [1]. This kinetic behavior is not a universal property of all isothiourea-based NOS inhibitors.

slow dissociation kinetics reversible inhibition Ca²⁺/calmodulin-dependent inhibition

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU): Recommended Application Scenarios Based on Quantitative Evidence


Neuronal NOS (nNOS) Functional Studies Requiring Isoform Selectivity

TFMPITU is appropriate for enzymatic and cellular studies where selective inhibition of nNOS is required while minimizing off-target effects on iNOS. The compound's 115-fold selectivity for nNOS over iNOS makes it suitable for experiments using GH3 pituitary cells or other nNOS-expressing systems, where iNOS inhibition would confound interpretation. At the recommended working concentration range (sub-100 µM under physiological arginine), iNOS inhibition is negligible [1].

Investigating Ca²⁺/Calmodulin-Dependent nNOS Regulation

TFMPITU is specifically useful for probing the conformational regulation of nNOS by Ca²⁺/calmodulin. The compound's binding is enhanced by Ca²⁺/calmodulin binding to nNOS, producing a slow dissociation kinetic profile [1]. This property enables studies of the calmodulin-dependent conformational state of nNOS and its pharmacological modulation.

Structure-Activity Relationship Studies of N-Phenylisothiourea NOS Inhibitors

TFMPITU serves as a key reference compound for SAR studies investigating the role of para-substitution on the N-phenyl ring in conferring nNOS selectivity. Its selectivity profile (115-fold nNOS/iNOS) and Ki of 0.32 µM for nNOS provide a benchmark against which novel analogs can be quantitatively compared, particularly regarding the positional effects of trifluoromethyl substitution [2].

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